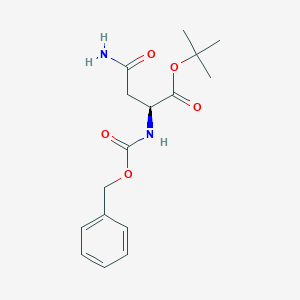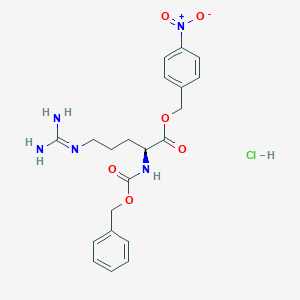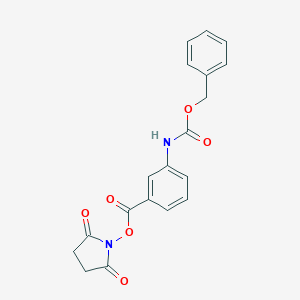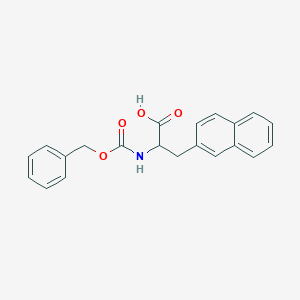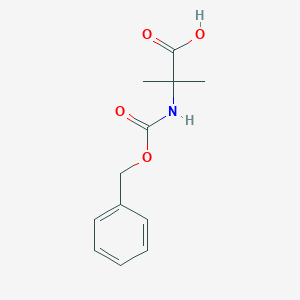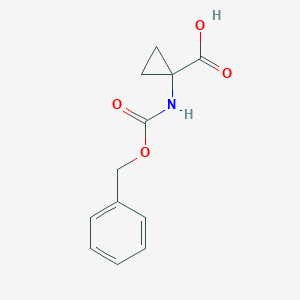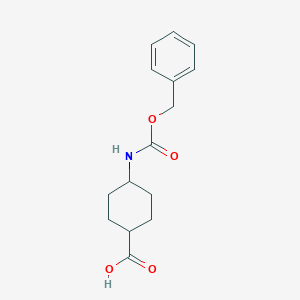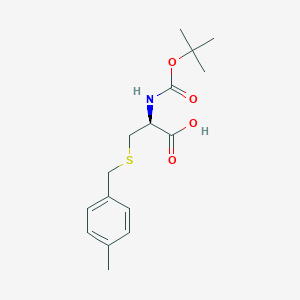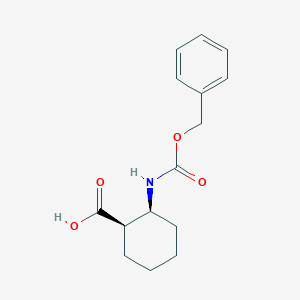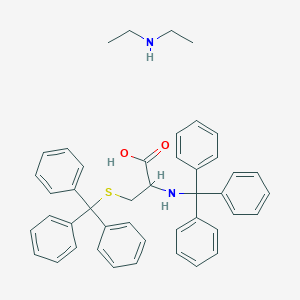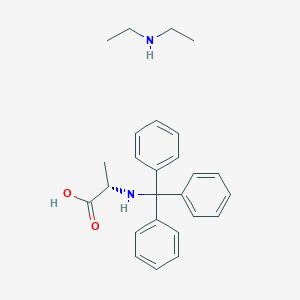![molecular formula C14H17NO5 B554649 4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid CAS No. 133301-03-8](/img/structure/B554649.png)
4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
概要
説明
This compound is a derivative of an α-amino acid, which are the building blocks of proteins. It contains an amino group (-NH2), a carboxylic acid group (-COOH), and a side chain that includes a methoxy group (-OCH3) and a phenyl group (a six-membered carbon ring). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino and carboxylic acid groups means it could exist as a zwitterion, a molecule with both positive and negative charges .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amino and carboxylic acid groups could participate in acid-base reactions, and the methoxy and phenyl groups could be involved in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, and reactivity .科学的研究の応用
Chemical Reactions and Quantum Calculations : Amalʼchieva et al. (2022) studied reactions of 4-oxobutanoic acids leading to the formation of various compounds. Quantum-chemical calculations provided insights into the mechanisms of these reactions, highlighting the nucleophilic properties of the compounds involved (Amalʼchieva et al., 2022).
Development of Fluorescent Probes : Fa et al. (2015) synthesized a fluorescent probe using a derivative of 4-oxobutanoic acid for β-amyloids, aiming at molecular diagnosis of Alzheimer’s disease. The probe exhibited high binding affinities, demonstrating its potential in biomedical applications (Fa et al., 2015).
Anxiolytic Dipeptoid Research : Debaerdemaeker et al. (1993) studied the structure of a highly potent anxiolytic dipeptoid involving a derivative of 4-oxobutanoic acid. This research contributes to understanding the molecular structure of compounds with potential therapeutic applications (Debaerdemaeker et al., 1993).
Spectroscopic and Molecular Studies : Raju et al. (2015) conducted FT-IR, molecular structure, hyperpolarizability, and NBO analysis of a compound related to 4-oxobutanoic acid. This study provides insights into the molecule’s stability and charge transfer, crucial for understanding its properties (Raju et al., 2015).
Inhibitors of Biological Pathways : Musser et al. (1987) synthesized novel esters related to 4-oxobutanoic acid and tested them as inhibitors in various biological pathways. Their study contributes to pharmaceutical research, particularly in understanding the inhibition mechanisms (Musser et al., 1987).
Antioxidant Properties : Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, including a compound related to 4-oxobutanoic acid. Their research is significant in the study of compounds with potential health benefits (Stanchev et al., 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-20-14(19)11(9-10-5-3-2-4-6-10)15-12(16)7-8-13(17)18/h2-6,11H,7-9H2,1H3,(H,15,16)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGESJRPALMOKTL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-phe-ome | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



